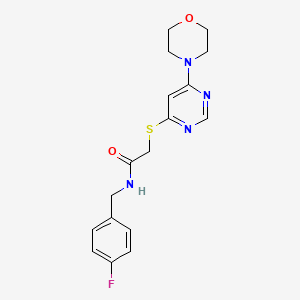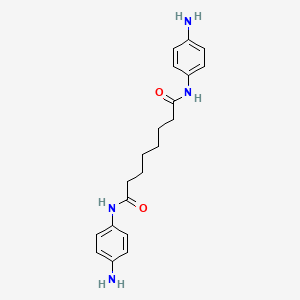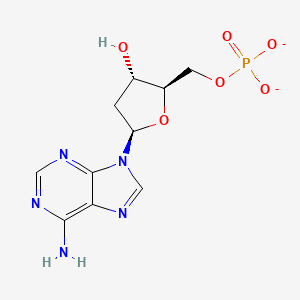
1-((3-Bromophenyl)ethynyl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3-Bromophenyl)ethynyl)naphthalene is an organic compound characterized by the presence of a bromophenyl group attached to an ethynyl group, which is further connected to a naphthalene ring
準備方法
The synthesis of 1-((3-Bromophenyl)ethynyl)naphthalene typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene and 3-bromophenylacetylene.
Reaction Conditions: The reaction is often carried out under the protection of an inert gas, such as nitrogen or argon, to prevent unwanted side reactions.
Catalysts and Reagents: Palladium catalysts, such as palladium(II) acetate, and copper(I) iodide are commonly used in the presence of a base like triethylamine.
Reaction Mechanism: The reaction proceeds via a Sonogashira coupling, where the palladium catalyst facilitates the coupling of the bromophenyl group with the ethynyl group on the naphthalene ring.
化学反応の分析
1-((3-Bromophenyl)ethynyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
科学的研究の応用
1-((3-Bromophenyl)ethynyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
作用機序
The mechanism of action of 1-((3-Bromophenyl)ethynyl)naphthalene involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation.
類似化合物との比較
1-((3-Bromophenyl)ethynyl)naphthalene can be compared with other similar compounds:
Similar Compounds: Compounds like 1-ethynylnaphthalene and 1-(4-bromophenyl)ethynylbenzene share structural similarities.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable building block in organic synthesis
特性
分子式 |
C18H11Br |
|---|---|
分子量 |
307.2 g/mol |
IUPAC名 |
1-[2-(3-bromophenyl)ethynyl]naphthalene |
InChI |
InChI=1S/C18H11Br/c19-17-9-3-5-14(13-17)11-12-16-8-4-7-15-6-1-2-10-18(15)16/h1-10,13H |
InChIキー |
XTOZAOYCMAJMHB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C#CC3=CC(=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2H-Cyclopenta[d][1,2]oxazolo[5,4-b]pyridine](/img/structure/B14130453.png)








![2-{(2,5-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol](/img/structure/B14130503.png)
![Methyl 3,5-dimethoxy[1,1-biphenyl]-2-propanoate](/img/structure/B14130506.png)
